EED TR‑FRET Binding IC₅₀ of 70 nM vs. EED226 (IC₅₀ 22‑23.4 nM) and MAK683 (IC₅₀ 59 nM in AlphaScreen)
The compound demonstrates an IC₅₀ of 70 nM in an Oregon‑green probe‑based TR‑FRET assay measuring displacement of a pyrrolidine inhibitor probe from GST‑tagged EED [1]. Under similar biochemical conditions, the literature reports EED226 IC₅₀ = 22‑23.4 nM and MAK683 IC₅₀ = 59 nM in AlphaScreen . These data position the compound as a moderately potent probe within the EED inhibitor landscape, with a dynamic range that is useful for SAR studies where nano‑ to micromolar step‑changes in affinity are interrogated.
| Evidence Dimension | EED binding affinity (in‑vitro IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 70 nM (TR‑FRET probe displacement) |
| Comparator Or Baseline | EED226 IC₅₀ = 22 nM (TargetMol) or 23.4 nM (H3K27me0 substrate); MAK683 IC₅₀ = 59 nM (AlphaScreen) |
| Quantified Difference | ~3‑fold weaker than EED226; ~1.2‑fold weaker than MAK683 in AlphaScreen |
| Conditions | In‑vitro binding assay (TR‑FRET) using recombinant GST‑tagged EED; 1 h incubation |
Why This Matters
Knowing the precise 70 nM IC₅₀ allows researchers to select this compound when a probe with intermediate affinity is needed—e.g., for competitive displacement experiments that require a larger window between inhibitor concentrations and full target engagement—instead of using a more potent inhibitor that might saturate the target at concentrations far below the dynamic range needed for mechanistic readouts.
- [1] BindingDB. BDBM50231839 (CHEMBL4094876): IC₅₀ 70 nM in TR‑FRET assay. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231839 View Source
